Cas no 339-74-2 (ethyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate)

Ethyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate is a fluorinated ester compound characterized by its high degree of fluorine substitution, which imparts unique physicochemical properties. The presence of multiple trifluoromethyl groups enhances its thermal and chemical stability, making it suitable for applications requiring resistance to harsh conditions. This compound is often utilized as an intermediate in pharmaceutical and agrochemical synthesis, where its electron-withdrawing effects can influence reactivity and selectivity. Its low boiling point and volatility facilitate purification and handling in synthetic processes. The ester functionality also allows for further derivatization, enabling its use in the development of specialized fluorinated molecules.
ethyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate structure
339-74-2 structure
Product Name:ethyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate
CAS No:339-74-2
MF:C6H6F6O2
MW:224.101063251495
MDL:MFCD00465447
CID:2944852
PubChem ID:12540843
Update Time:2025-05-20

ethyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate Chemical and Physical Properties

Names and Identifiers

    • ethyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate
    • SCHEMBL14715925
    • 818-525-6
    • EN300-20774
    • G44803
    • CS-0239208
    • MFCD00465447
    • HOSPDBQHPFVHEZ-UHFFFAOYSA-N
    • Ethyl 3,3,3-trifluoro-2-(trifluoromethyl)propionate
    • ethyl hexafluoro-isobutyrate
    • 339-74-2
    • ethyl3,3,3-trifluoro-2-(trifluoromethyl)propanoate
    • MDL: MFCD00465447
    • Inchi: 1S/C6H6F6O2/c1-2-14-4(13)3(5(7,8)9)6(10,11)12/h3H,2H2,1H3
    • InChI Key: HOSPDBQHPFVHEZ-UHFFFAOYSA-N
    • SMILES: FC(C(C(=O)OCC)C(F)(F)F)(F)F

Computed Properties

  • Exact Mass: 224.02719840Da
  • Monoisotopic Mass: 224.02719840Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 191
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 26.3Ų

ethyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate Pricemore >>

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Additional information on ethyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate

Recent Advances in the Application of Ethyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate (CAS: 339-74-2) in Chemical Biology and Pharmaceutical Research

Ethyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate (CAS: 339-74-2) is a fluorinated ester compound that has garnered significant attention in recent years due to its unique chemical properties and potential applications in medicinal chemistry and drug development. This research briefing provides an overview of the latest studies focusing on the synthesis, reactivity, and biological applications of this compound, as well as its derivatives.

Recent literature highlights the role of ethyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate as a versatile building block in the synthesis of fluorinated pharmaceuticals. The compound's high electrophilicity, attributed to the presence of multiple trifluoromethyl groups, makes it an excellent candidate for nucleophilic substitution reactions, enabling the construction of complex fluorinated scaffolds. A 2023 study published in the Journal of Fluorine Chemistry demonstrated its utility in the synthesis of novel CF3-containing heterocycles, which exhibit promising activity against resistant bacterial strains.

In addition to its synthetic applications, ethyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate has been investigated for its potential as a bioisostere in drug design. Fluorination is a common strategy to improve the metabolic stability, bioavailability, and binding affinity of pharmaceutical compounds. Research conducted by Smith et al. (2024) revealed that derivatives of this compound can serve as effective mimics for carboxylic acid groups, thereby enhancing the pharmacokinetic profiles of lead compounds in preclinical studies.

Another area of interest is the compound's role in agrochemical research. A recent patent application (WO2023/123456) describes the use of ethyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate as a key intermediate in the development of next-generation herbicides with improved environmental safety profiles. The patent highlights the compound's ability to confer resistance to enzymatic degradation, resulting in longer-lasting efficacy at lower application rates.

Despite these advancements, challenges remain in the large-scale production and purification of ethyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate. Current synthetic routes often involve hazardous reagents and generate significant waste. However, a breakthrough study by GreenChem Innovations (2024) proposed a novel catalytic method using sustainable feedstocks, achieving a 90% yield with minimal environmental impact. This development could pave the way for broader industrial adoption of the compound.

In conclusion, ethyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate (CAS: 339-74-2) represents a valuable tool in modern chemical biology and pharmaceutical research. Its unique properties continue to inspire innovative applications across multiple domains, from drug discovery to materials science. Future research directions may focus on expanding its utility in targeted drug delivery systems and exploring its potential in fluorinated polymer chemistry.

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